[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine
Overview
Description
Scientific Research Applications
Application in Synthesis of Aryloxyphenyl Cyclopropyl Methanones
One notable application of compounds related to 4-Chloro-3-(trifluoromethyl)phenylmethanamine is in the efficient, high-yield synthesis of aryloxyphenyl cyclopropyl methanones, which have shown promising anti-tubercular activities. The synthesized compounds were effective against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 microg/mL. The most active compounds even showed activity against multi-drug-resistant strains (Dwivedi et al., 2005).
Use in Synthesis and Mechanistic Study of Benzodiazepines
Another application is in the mechanistic study of benzodiazepine synthesis. This research focused on the reactions between diphenylamine and diethyl 2-phenylmalonate to produce benzodiazepine derivatives. The study provided valuable insights into the reaction mechanisms and interactions involved in this process (Zhou & Li, 2019).
Involvement in Synthesis of Luminescent Platinum Complexes
The compound's derivatives have been used in synthesizing luminescent platinum(II) complexes. These complexes were designed to examine fluid- and solid-state interactions, offering insights into the oligomeric and ligand-ligand interactions in these compounds (Lai et al., 1999).
Contribution to Photocytotoxicity Studies
Compounds derived from 4-Chloro-3-(trifluoromethyl)phenylmethanamine have been utilized in studying photocytotoxic properties of Iron(III) complexes. These complexes displayed significant photocytotoxicity in red light, opening new avenues for cancer treatment and cellular imaging (Basu et al., 2014).
Role in Synthesis of Antidepressant Agents
Additionally, derivatives of this compound have been involved in the design of novel "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates. These compounds demonstrated robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).
Safety And Hazards
properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]-cyclopropylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNZLQSUZBZPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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